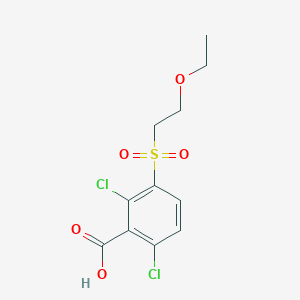

2,6-Dichloro-3-(2-ethoxyethanesulfonyl)benzoic acid

Overview

Description

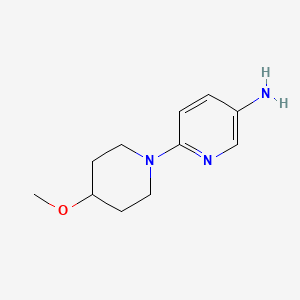

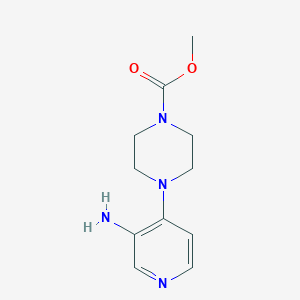

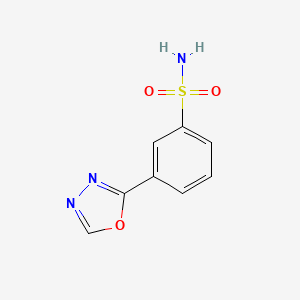

“2,6-Dichloro-3-(2-ethoxyethanesulfonyl)benzoic acid” is a chemical compound with the CAS Number: 1155919-05-3 . It has a molecular weight of 327.18 and is typically in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2,6-dichloro-3-[(2-ethoxyethyl)sulfonyl]benzoic acid . The InChI code is 1S/C11H12Cl2O5S/c1-2-18-5-6-19(16,17)8-4-3-7(12)9(10(8)13)11(14)15/h3-4H,2,5-6H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications

Chemical Synthesis and Organic Reactions :

- "p-TsOH Catalyzed Regioselective Synthesis of 8,8′-Methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles" explores the synthesis process involving benzoic acid derivatives, highlighting the chemical utility and synthesis potential of such compounds (Reddy & Nagaraj, 2008).

Catalysis and Organic Transformation :

- In "Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives," researchers discuss the significance of benzoic acids in drug molecules and natural products, emphasizing their role in synthetically useful tools for organic synthesis (Li et al., 2016).

Environmental Science and Pollution Treatment :

- "Effect of benzoic acid on the removal of 1,2-dichloroethane by a siderite-catalyzed hydrogen peroxide and persulfate system" studies the impact of benzoic acid in enhancing the efficiency of pollutant removal processes (Li et al., 2015).

Material Science and Polymer Chemistry :

- "Polyaniline doped by a new class of dopants, benzoic acid and substituted benzoic acid: synthesis and characterization" explores the use of benzoic acid derivatives in doping polyaniline, a conducting polymer, which is significant for advanced technological applications (Amarnath & Palaniappan, 2005).

Pharmaceutical Research and Drug Development :

- "Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid" discusses the development and evaluation of potential antibacterial agents based on benzoic acid derivatives, indicating their relevance in medicinal chemistry (Parekh et al., 2005).

Thermodynamics and Physical Properties Study :

- "Low-temperature heat capacity and thermodynamic properties of 3,6-dichloro-2-methoxy-benzoic acid" provides insights into the physical properties of a benzoic acid derivative, contributing to the understanding of its thermodynamic behavior (Di et al., 2001).

Metal Extraction and Coordination Chemistry :

- "Sulfonyl-bridged oligo(benzoic acid)s: synthesis, X-ray structures, and properties as metal extractants" studies the synthesis and structural properties of sulfonyl-bridged benzoic acids for their application in metal ion extraction (Morohashi et al., 2014).

Safety And Hazards

The safety data sheet for a similar compound, 2,6-dichlorobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name |

2,6-dichloro-3-(2-ethoxyethylsulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O5S/c1-2-18-5-6-19(16,17)8-4-3-7(12)9(10(8)13)11(14)15/h3-4H,2,5-6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKWZPSPJRYGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-(2-ethoxyethanesulfonyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Dimethyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1418471.png)